molecular formula C13H24N2O2 B2960362 Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate CAS No. 1932389-97-3

Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate

Cat. No.: B2960362
CAS No.: 1932389-97-3
M. Wt: 240.347
InChI Key: LHUHSZDKNVVQSN-GWCFXTLKSA-N
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Description

Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate is a complex organic compound with a unique structure that includes a cyclopentane ring, an aminomethyl group, and a tert-butyl carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Hydrogenation of Pyrrole Derivatives: The starting material, a pyrrole derivative, undergoes hydrogenation in the presence of a suitable catalyst (e.g., palladium on carbon) to form the hexahydrocyclopentane ring structure.

  • Aminomethylation: The hydrogenated product is then subjected to aminomethylation using formaldehyde and an amine source (e.g., ammonia or an amine derivative) to introduce the aminomethyl group.

  • Carboxylation: Finally, the aminomethylated product is treated with a carboxylating agent (e.g., carbon dioxide) in the presence of a base to form the carboxylate group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or aldehydes.

  • Reduction Products: Reduction can produce alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various amine derivatives.

Scientific Research Applications

Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, while the carboxylate group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired effects in various applications.

Comparison with Similar Compounds

Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate is unique due to its specific structural features. Similar compounds include:

  • Tert-Butyl N-[cis-3-(aminomethyl)-3-methylcyclobutyl]carbamate: This compound has a similar aminomethyl group but differs in the ring structure.

  • This compound: This compound has a similar aminomethyl group but differs in the ring structure.

Properties

IUPAC Name

tert-butyl (3aS,6aR)-3a-(aminomethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-10-5-4-6-13(10,8-14)9-15/h10H,4-9,14H2,1-3H3/t10-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUHSZDKNVVQSN-GWCFXTLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@]2(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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